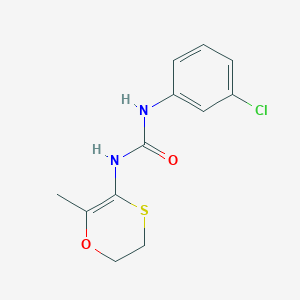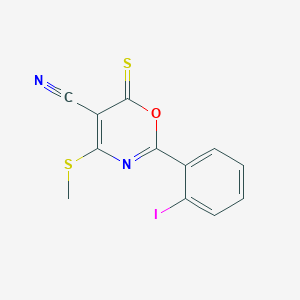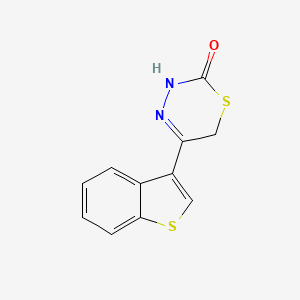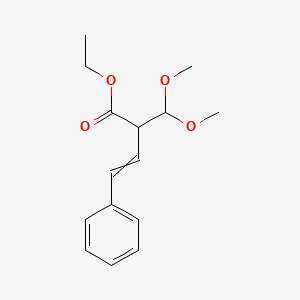![molecular formula C25H21NO5 B14394141 4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate CAS No. 88133-76-0](/img/structure/B14394141.png)
4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a propyl group, a cyanobenzoyl group, and a methoxybenzoate group, making it a subject of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate typically involves multiple steps, including the esterification of 4-propylphenol with 4-cyanobenzoic acid, followed by the introduction of a methoxy group. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification processes, utilizing advanced equipment and technology to maintain consistency and efficiency. The use of automated systems and continuous monitoring ensures that the compound is produced in compliance with regulatory standards.
Analyse Chemischer Reaktionen
Types of Reactions
4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism by which 4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the context of its application and the specific biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Propylphenyl 4-methoxybenzoate
- 4-Cyanobenzoyl 4-methoxybenzoate
Uniqueness
4-Propylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate stands out due to its unique combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
88133-76-0 |
|---|---|
Molekularformel |
C25H21NO5 |
Molekulargewicht |
415.4 g/mol |
IUPAC-Name |
(4-propylphenyl) 4-(4-cyanobenzoyl)oxy-3-methoxybenzoate |
InChI |
InChI=1S/C25H21NO5/c1-3-4-17-7-12-21(13-8-17)30-25(28)20-11-14-22(23(15-20)29-2)31-24(27)19-9-5-18(16-26)6-10-19/h5-15H,3-4H2,1-2H3 |
InChI-Schlüssel |
PNHQZLSNDOOWMY-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)C#N)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5-Phenyl-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-1,2,3-triazole](/img/structure/B14394086.png)


![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-(1-methylpropyl)phenyl]-](/img/structure/B14394093.png)



![1,3-Bis[4-(2-phenylethyl)piperazin-1-yl]propane-1,3-dione](/img/structure/B14394113.png)
![Diethyl [(3-benzoylphenyl)methyl]phosphonate](/img/structure/B14394114.png)
![2-[2-(Butylcarbamothioyl)hydrazinylidene]propanoic acid](/img/structure/B14394131.png)


